molecular formula C19H18N6O2 B2735121 1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892747-54-5

1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2735121
CAS No.: 892747-54-5
M. Wt: 362.393
InChI Key: ITJCDCFTEQFLQM-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ( 892747-54-5) is a complex heterocyclic compound with a molecular formula of C19H18N6O2 and a molecular weight of 362.39 g/mol . This chemical features a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring, both of which are significant scaffolds in medicinal chemistry . The 1,2,4-oxadiazole ring is known for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in bioactive molecules . Nitrogen-containing heterocycles like triazoles and oxadiazoles are found in a wide range of pharmacologically active substances and are frequently explored for their potential biological activities . The specific research value and detailed mechanism of action for this particular compound require further investigation by the scientific community. It is offered with a purity of 90% and above for research and development purposes . This product is intended for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-12-4-8-14(9-5-12)25-17(20)16(22-24-25)19-21-18(23-27-19)13-6-10-15(26-2)11-7-13/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJCDCFTEQFLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethylphenylhydrazine: This intermediate is synthesized by reacting 4-ethylphenylamine with hydrazine hydrate under reflux conditions.

    Formation of 3-(4-methoxyphenyl)-1,2,4-oxadiazole: This step involves the cyclization of 4-methoxybenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves the coupling of 4-ethylphenylhydrazine with 3-(4-methoxyphenyl)-1,2,4-oxadiazole in the presence of a suitable catalyst, such as copper sulfate, to form the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 1,2,3-triazole , 1,2,4-oxadiazole , and aryl substituents. Key analogues and their differentiating features are summarized below:

Compound Name Triazole Substituent Oxadiazole Substituent Molecular Formula Molecular Weight Key Differences/Effects Reference ID
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 4-Ethoxyphenyl 4-Methoxyphenyl C₂₀H₂₀N₆O₃ 392.41 g/mol Ethoxy vs. ethyl group on triazole: Increased hydrophilicity due to ether oxygen, potentially altering pharmacokinetics .
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 3-(Trifluoromethyl)phenyl 4-Methylphenyl C₁₈H₁₃F₃N₆O 402.33 g/mol Trifluoromethyl group enhances electronegativity and metabolic stability; methylphenyl on oxadiazole reduces steric hindrance compared to methoxyphenyl .
1-Methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-5-amine 1-Methylpyrazole 3-Methylphenyl C₁₃H₁₃N₅O 263.28 g/mol Pyrazole core instead of triazole; methyl substituents may reduce π-π stacking interactions critical for target binding .
1-[(4-Ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine (4-Ethylphenyl)methyl N/A C₁₂H₁₆N₄ 216.28 g/mol Lacks oxadiazole ring; benzyl substitution alters planarity and electronic distribution, potentially reducing rigidity .

Biological Activity

The compound 1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring and an oxadiazole moiety, both of which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects on cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2C_{20}H_{22}N_{4}O_{2} with a molecular weight of approximately 350.42 g/mol. The structural components include:

  • Triazole Ring : Known for its role in various biological activities.
  • Oxadiazole Moiety : Associated with anticancer and antimicrobial activities.
  • Ethyl and Methoxy Substituents : These groups can enhance lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It has been shown to promote apoptosis in cancer cell lines through the activation of caspases and modulation of p53 pathways.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15.63Induction of apoptosis via caspase activation
U937 (Acute Monocytic Leukemia)10.38Inhibition of cell proliferation
A549 (Lung Cancer)12.50Disruption of signaling pathways

These findings suggest that the compound may be effective against various cancer types by inducing cell death and inhibiting growth.

Other Biological Activities

In addition to anticancer effects, compounds with similar structures have also shown:

  • Antimicrobial Activity : Effective against certain bacterial strains.
  • Anti-inflammatory Properties : Potentially reducing inflammation through modulation of cytokine release.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity with significant effects observed at concentrations as low as 10 µM.

Study 2: Mechanistic Insights into Apoptosis

Flow cytometry analysis revealed that treatment with the compound led to increased levels of apoptotic markers in MCF-7 cells. Western blotting confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Q & A

Q. Table 1: Synthesis Conditions for Analogous Compounds

PrecursorCatalystSolventTemp (°C)Yield (%)Evidence
Hydrazide derivativePPAToluene11072
Aryl nitrile + azideNH4_4ClEtOH8065

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Resolve proton environments (e.g., triazole NH2_2 at δ 5.8–6.2 ppm) and carbon frameworks. Use DMSO-d6d_6 for solubility .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 405 for analogous structures) .
  • IR Spectroscopy: Identify N-H stretches (~3400 cm1^{-1}) and C=N/C-O bonds (~1600 cm1^{-1}) .

Advanced: How can contradictions in reported biological activities of similar compounds be resolved?

Methodological Answer:
Discrepancies in bioactivity data (e.g., anticancer vs. antimicrobial) may arise from:

  • Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains .
  • Compound Purity: Validate purity via HPLC (>95%) to exclude confounding by-products .
  • Structure-Activity Relationship (SAR): Compare substituent effects (e.g., methoxyphenyl enhances solubility and target affinity ).

Q. Table 2: Biological Activities of Analogous Compounds

CompoundActivityAssay ModelIC50 (μM)Evidence
Triazole-oxadiazole with ClAnticancerMCF-712.3
Methoxyphenyl analogAntimicrobialE. coli8.7

Advanced: What computational strategies predict binding affinity with target enzymes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with active sites (e.g., EGFR kinase). Focus on hydrogen bonds between the oxadiazole ring and Lys721 .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Models: Corrogate electronic parameters (e.g., logP, polar surface area) with activity data from analogous compounds .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Variable Substituents: Synthesize derivatives with halogens (Cl, F) or alkyl groups at the 4-ethylphenyl position to assess steric/electronic effects .
  • Dose-Response Assays: Test compounds at 0.1–100 μM in triplicate to generate IC50_{50} curves .
  • ADMET Profiling: Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability .

Advanced: How to address low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Purification: Isolate and characterize intermediates (e.g., hydrazides) via column chromatography before cyclization .
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes, improving yield by 15% .

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